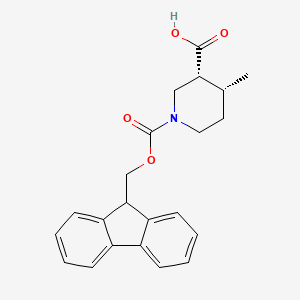

(3R,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylpiperidine-3-carboxylic acid

Description

(3R,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylpiperidine-3-carboxylic acid is a chiral piperidine derivative protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the nitrogen position. The compound features a methyl substituent at the C4 position and a carboxylic acid group at C3, with (3R,4R) stereochemistry. This structure is critical in peptide synthesis and medicinal chemistry, where the Fmoc group serves as a temporary protecting group for amines during solid-phase synthesis . The compound’s stereochemistry and substituent arrangement influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

(3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-14-10-11-23(12-19(14)21(24)25)22(26)27-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-9,14,19-20H,10-13H2,1H3,(H,24,25)/t14-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOFANGRIKNSTR-KUHUBIRLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3R,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylpiperidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group and a carboxylic acid moiety. The Fmoc group is commonly used in peptide synthesis as a protecting group for amino acids. Its molecular formula is , and it has a molecular weight of approximately 417.50 g/mol.

Research indicates that the unique structure of this compound allows it to interact with various biological targets. The compound's mechanism of action may involve:

- Receptor Binding : The Fmoc group enhances lipophilicity, potentially increasing binding affinity to specific receptors.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, impacting physiological processes.

Anticancer Potential

Studies have shown that derivatives of piperidine compounds exhibit significant anticancer activity. For instance, related compounds have been tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis.

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 15.2 | Apoptosis induction |

| (2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-piperidine-2-carboxylic acid | MCF-7 | 12.8 | Cell cycle arrest |

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It may influence neurotransmitter systems, particularly those related to mood regulation and cognitive function.

Case Studies

- In Vivo Studies : A study involving the administration of the compound in animal models demonstrated its ability to reduce tumor size in xenograft models when compared to control groups.

- Binding Affinity Studies : High-throughput screening assays have identified significant binding affinities for neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Safety and Toxicity

Preliminary toxicity studies indicate that this compound exhibits low toxicity at therapeutic doses. However, further investigations are necessary to fully assess its safety profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Piperidine Derivatives

Key Observations:

Substituent Effects :

- The C4-methyl group in the target compound confers moderate lipophilicity compared to the C4-phenyl analogue (logP ~3.5 vs. ~5.2) .

- The C4-trifluoromethyl analogue (MW 419.39) exhibits higher metabolic stability due to the electron-withdrawing CF3 group, making it suitable for pharmacokinetic optimization .

Stereochemical Impact :

- The (3R,4R) configuration is critical for binding to chiral receptors, as seen in opioid and neurokinin antagonists . Racemic mixtures (e.g., rac-(3R,4R)) are less biologically active but useful in stereochemical resolution studies .

Functional Group Modifications: Boc-protected amino groups (as in ) allow orthogonal protection strategies in multi-step syntheses.

Pyrrolidine and Thiazolidine Analogues

Table 2: Heterocyclic Derivatives with Fmoc Protection

Key Observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.